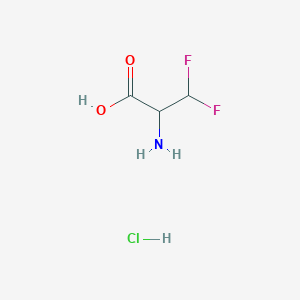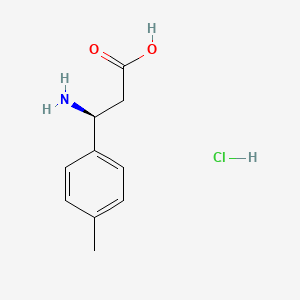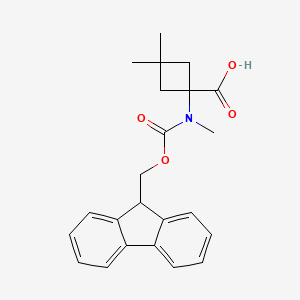
2-Amino-3,3-difluoropropanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3,3-difluoropropanoic acid hydrochloride is a fluorinated amino acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,3-difluoropropanoic acid hydrochloride typically involves the fluorination of a suitable precursor. One common method involves the reaction of 3,3-difluoropropanoic acid with ammonia under controlled conditions to introduce the amino group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,3-difluoropropanoic acid hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: The compound can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxides and amines, respectively .
Scientific Research Applications
2-Amino-3,3-difluoropropanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-Amino-3,3-difluoropropanoic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to interact with enzymes and proteins in unique ways. These interactions can lead to the inhibition of enzyme activity or modification of protein function, which is of interest in both biological and medicinal research .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,3,3-trifluoropropanoic acid hydrochloride
- 3-Amino-2,2-difluoropropanoic acid hydrochloride
- 3,3-Difluoropropanoic acid
Uniqueness
2-Amino-3,3-difluoropropanoic acid hydrochloride is unique due to the presence of two fluorine atoms at the 3-position, which imparts distinct chemical properties compared to its analogs. This unique structure enhances its reactivity and stability, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C3H6ClF2NO2 |
|---|---|
Molecular Weight |
161.53 g/mol |
IUPAC Name |
2-amino-3,3-difluoropropanoic acid;hydrochloride |
InChI |
InChI=1S/C3H5F2NO2.ClH/c4-2(5)1(6)3(7)8;/h1-2H,6H2,(H,7,8);1H |
InChI Key |
LCZKBIYZFDNUJX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)F)(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B13570659.png)





![rac-methyl(1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate,trans](/img/structure/B13570704.png)


![1-[2-(Aminomethyl)phenyl]piperidin-2-onehydrochloride](/img/structure/B13570713.png)




